molecular formula C10H9ClN2O B14052326 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one

1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one

Cat. No.: B14052326
M. Wt: 208.64 g/mol
InChI Key: HHMAEXWVMFLMRP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-amino-2-cyanobenzene.

    Chlorination: The amino group is protected, and the benzene ring is chlorinated to introduce the chloropropanone moiety.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include:

    Nucleophilic Attack: The amino group can act as a nucleophile.

    Electrophilic Attack: The chloropropanone moiety can act as an electrophile.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-cyanophenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    N-(5-amino-2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of chloropropanone.

Uniqueness

1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-amino-2-(3-chloropropanoyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,13H2

InChI Key

HHMAEXWVMFLMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCCl)C#N

Origin of Product

United States

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